(3S)-3-Amino-3-(4-bromothiophen-3-yl)propanamide
Description
(3S)-3-Amino-3-(4-bromothiophen-3-yl)propanamide is a chiral aminopropanamide derivative characterized by a thiophene ring substituted with a bromine atom at the 4-position. The compound’s stereochemistry at the C3 position (S-configuration) is critical for its biological activity and binding interactions. Its structure combines a propanamide backbone with a brominated thiophene moiety, which may influence solubility, metabolic stability, and target affinity.
Properties
Molecular Formula |
C7H9BrN2OS |
|---|---|
Molecular Weight |
249.13 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-bromothiophen-3-yl)propanamide |
InChI |
InChI=1S/C7H9BrN2OS/c8-5-3-12-2-4(5)6(9)1-7(10)11/h2-3,6H,1,9H2,(H2,10,11)/t6-/m0/s1 |
InChI Key |
SNGWIPALYCLVKI-LURJTMIESA-N |
Isomeric SMILES |
C1=C(C(=CS1)Br)[C@H](CC(=O)N)N |
Canonical SMILES |
C1=C(C(=CS1)Br)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with commercially available 3-(4-bromothiophen-3-yl)propanoic acid.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura reactions.
Major Products Formed:
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Oxidized amine derivatives.
Reduction Products: Reduced amine derivatives.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Incorporated into conjugated polymers for electronic applications.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Biological Probes: Utilized in the development of molecular probes for studying biological processes.
Industry:
Chemical Manufacturing: Employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(4-bromothiophen-3-yl)propanamide is not well-documented. its biological activity is likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of cellular pathways. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
The following comparison focuses on structurally related aminopropanamide derivatives, emphasizing substituent effects, physicochemical properties, and available research findings.
Structural Analogues and Key Differences
Key Observations :
Aromatic Ring Type: The phenyl ring in the chlorinated analogs (–3) provides distinct electronic properties compared to the thiophene ring in the target compound. Bromine’s larger atomic radius (vs. chlorine) may improve hydrophobic interactions but reduce solubility .
Substituent Position :
- The 4-position substitution (as in ) is sterically less hindered than the 2-position (), favoring interactions with planar binding sites. For the thiophene derivative, the 3-yl attachment may alter spatial orientation compared to phenyl analogs .
Physicochemical Properties :
- The hydrochloride salt form () increases water solubility compared to the free base (). The bromothiophene derivative’s solubility is expected to be lower due to bromine’s hydrophobicity.
Biological Activity
(3S)-3-Amino-3-(4-bromothiophen-3-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H12BrN2OS
- Molecular Weight : 295.19 g/mol
- IUPAC Name : (3S)-3-amino-3-(4-bromothiophen-3-yl)propanamide
Antimicrobial Activity
Research indicates that (3S)-3-amino-3-(4-bromothiophen-3-yl)propanamide exhibits significant antimicrobial properties. In vitro studies have shown it to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to assess its potency.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings suggest that the compound may serve as a potential lead for the development of new antimicrobial agents.
Anticancer Activity
Studies have also explored the anticancer properties of this compound. In cell line assays, it demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
The results indicate a promising therapeutic potential for targeting specific cancer types.
The biological activity of (3S)-3-amino-3-(4-bromothiophen-3-yl)propanamide is hypothesized to involve several mechanisms:
- Receptor Modulation : The compound may act as a ligand for specific receptors involved in cellular signaling pathways.
- Enzyme Inhibition : It could inhibit key enzymes that play roles in bacterial survival or cancer cell proliferation.
- Apoptosis Induction : The ability to induce programmed cell death in cancer cells is a critical aspect of its anticancer activity.
Case Studies
Recent studies have focused on the compound's efficacy in animal models. For instance, a study involving mice with induced bacterial infections showed that treatment with (3S)-3-amino-3-(4-bromothiophen-3-yl)propanamide resulted in significant reductions in bacterial load compared to control groups. Additionally, preliminary studies in tumor-bearing mice indicated that the compound could reduce tumor size and improve survival rates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
